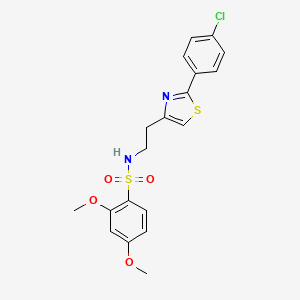
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct stereochemical properties. The presence of two carboxylic acid groups and a methyl group on the cyclopropane ring makes it an interesting subject for various chemical reactions and applications.
作用機序
Target of Action
It is known that similar compounds, such as (1s,2r)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, targetBeta-lactamase in Escherichia coli .
Mode of Action
For instance, Brassinolide, a related compound, has an oligodynamic and rapid mode of action, affecting specific target tissues that are sensitive to the plant hormone indole-3-acetic acid (IAA) .
Biochemical Pathways
It’s known that derivatives of 1-aminocyclopropanecarboxylic acid (acc) have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid might also influence similar pathways.
Pharmacokinetics
It was found that the majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after intraperitoneal injection .
Result of Action
For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives have been shown to have important functions in plant metabolism .
Action Environment
For instance, the action of plant hormones like ACC can be influenced by various environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of enantioselective catalysts and chiral auxiliaries can enhance the stereoselectivity of the synthesis, making it more efficient for large-scale production.
化学反応の分析
Types of Reactions
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopropane derivatives. The stereochemistry of the products is often retained due to the rigid structure of the cyclopropane ring.
科学的研究の応用
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
類似化合物との比較
Similar Compounds
Similar compounds to (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid include other cyclopropane derivatives such as:
- (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its rigid cyclopropane ring structure also contributes to its stability and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
697-48-3 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
CUXGZYHWQYTLKE-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
正規SMILES |
CC1(CC1C(=O)O)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)



![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2791966.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791967.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
